![molecular formula C21H27N3O5S2 B6573800 N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)-2-methylpropanamide CAS No. 946297-25-2](/img/structure/B6573800.png)
N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)-2-methylpropanamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, an efficient, eco-friendly, and simple green synthesis method has been used to create a series of novel spiro-N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide derivatives . This method involved the use of ethanol at room temperature in green conditions, yielding up to 90% of the product . Another study reported the synthesis of N-(4-(N′-Substituted Sulfamoyl)Phenyl)Myrtenamides using α-pinene as a starting material .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic methods . These methods include Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and mass spectroscopy . Additionally, X-ray diffraction has been used to study the crystal structure of these compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various methods, including density functional theory (DFT) calculations . These calculations can provide insights into the electrostatic potential of molecules, molecular frontier orbitals, and other physical and chemical properties .Scientific Research Applications
- Sulfonamides, including this compound, were among the first antimicrobial drugs. They inhibit bacterial growth by interfering with folic acid synthesis. Specifically, this compound’s sulfonamide group mimics the transition state of peptide hydrolysis, making it a potential inhibitor of cysteine proteases .
- Sulfonamides have been investigated for their antitumor effects. While more research is needed, this compound’s structural features suggest potential in cancer therapy .
- Sulfonamides, including this compound, have demonstrated antifungal properties. They may serve as leads for developing novel antifungal agents .
- Some sulfonamides exhibit anti-inflammatory effects. Investigating this compound’s activity in modulating inflammation could be valuable .
- The sulfonamide unit is a common substructure in many active pharmaceutical ingredients (APIs). Researchers explore sulfonamides as intermediates for drug synthesis and as building blocks for new compounds .
Antibacterial Activity
Antitumor Properties
Antifungal Activity
Anti-Inflammatory Potential
Drug Intermediates and Synthetic Methodologies
Biological Importance and Chemical Applications
Future Directions
properties
IUPAC Name |
N-[4-[(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)sulfamoyl]phenyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5S2/c1-4-30(26,27)24-13-5-6-16-14-18(9-12-20(16)24)23-31(28,29)19-10-7-17(8-11-19)22-21(25)15(2)3/h7-12,14-15,23H,4-6,13H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZNUHLVKVBGBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)-2-methylpropanamide |
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